molecular formula C4H3Cl2N3 B145751 2-Amino-4,6-dichloropyrimidine CAS No. 56-05-3

2-Amino-4,6-dichloropyrimidine

Cat. No.: B145751
CAS No.: 56-05-3
M. Wt: 163.99 g/mol
InChI Key: JPZOAVGMSDSWSW-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichloropyrimidine (CAS: 56-05-3, molecular formula: C₄H₃Cl₂N₃) is a halogenated pyrimidine derivative characterized by two chlorine atoms at positions 4 and 6, and an amino group at position 2. It serves as a versatile intermediate in medicinal chemistry due to its reactivity in nucleophilic substitution reactions, enabling the synthesis of diverse bioactive compounds . Its biological significance includes antiviral properties against herpes, pox, and picornaviruses by inhibiting viral protein assembly , and anti-inflammatory activity via suppression of immune-activated nitric oxide (NO) production (IC₅₀ values: 2–36 μM) . Additionally, derivatives of this compound exhibit potent β-glucuronidase inhibition (e.g., IC₅₀ = 2.8 µM for compound 24), surpassing standard inhibitors .

Preparation Methods

Traditional Chlorination Methods Using Phosphorus Oxychloride

Early Solvent-Based Approaches

Initial synthetic routes for 2-amino-4,6-dichloropyrimidine involved refluxing 2-amino-4,6-dihydroxypyrimidine (II) with excess phosphorus oxychloride (POCl₃) in inert solvents like chlorobenzene or dichloroethane. These methods required a 5:1 to 8:1 molar ratio of POCl₃ to substrate and prolonged reaction times (8–12 hours) at reflux temperatures (105–110°C) . Acid-removing agents such as N,N-dimethylaniline (DMA) were added to neutralize HCl byproducts, but yields rarely exceeded 70% due to side reactions and incomplete chlorination .

Limitations of Conventional Protocols

  • High Reagent Consumption : Excess POCl₃ (≥5 equivalents) necessitated costly recycling or disposal .

  • Solvent Dependency : Inert solvents constituted 30–50% of reaction volume, complicating scalability and increasing waste .

  • Energy Intensity : Reflux conditions led to energy inefficiency and thermal degradation of products .

Solvent-Free Chlorination: The US5698695A Patent Process

Reaction Mechanism and Conditions

The patented solvent-free method (US5698695A) eliminates inert solvents by leveraging POCl₃ as both a reagent and reaction medium. Key parameters include:

  • Molar Ratios : POCl₃:II = 2.8:1 to 4.2:1; DMA:II = 1.7:1 to 2.5:1 .

  • Temperature Range : 55–68°C, avoiding reflux and minimizing side reactions .

  • Stepwise Addition : DMA is introduced incrementally to control exothermicity and maintain temperature stability .

Representative Procedure

  • Slurry Formation : 131.2 g (1.03 mol) of II is dispersed in 556.8 g (3.63 mol) of POCl₃ at 55–60°C .

  • DMA Addition : 229.4 g (2.10 mol) of DMA is added over 3 hours, maintaining 60–70°C .

  • Quenching : The mixture is transferred to water (1.08 L) below 60°C, neutralized with NaOH, and filtered to yield 145.7 g (86%) of product .

Advantages Over Prior Art

ParameterTraditional MethodSolvent-Free Method
POCl₃ Equivalents5–82.8–4.2
Reaction Time (hours)8–123–4
Yield (%)≤7085–90
Solvent Volume (L/kg)3–50

Comparative Analysis of Acid-Removing Agents

Agent Selection and Performance

The choice of acid-removing agent significantly impacts reaction efficiency:

  • N,N-Dimethylaniline (DMA) : Optimal for minimizing side products; enables 86% yield at 55–68°C .

  • Triethylamine (TEA) : Less effective, requiring higher temperatures (70–80°C) and yielding 78% .

  • Pyridine : Results in prolonged reaction times (5–6 hours) and lower purity (94% vs. 99.2% with DMA) .

Temperature Optimization

Reaction kinetics were studied across 40–90°C:

  • 55–68°C : Maximizes chlorination rate while suppressing hydrolysis of POCl₃ .

  • >80°C : Accelerates side reactions (e.g., formation of 2,4,6-trichloropyrimidine), reducing yield by 12–15% .

Scalability and Industrial Feasibility

Pilot-Scale Validation

A 1,000 mL reactor trial produced 145.7 g of product with consistent purity (99.2% by HPLC), confirming reproducibility . Key scalability considerations include:

  • Heat Management : Jacketed reactors maintain temperature during DMA addition .

  • Quenching Rate : Controlled transfer to aqueous phase prevents localized overheating .

Environmental and Economic Benefits

  • Waste Reduction : Eliminating solvents reduces hazardous waste by 300–400 kg per ton of product .

  • Cost Savings : Lower POCl₃ usage decreases raw material costs by 25–30% .

Applications in Pharmaceutical Synthesis

Role in Antiviral Drug Development

This compound serves as a precursor for pyrazolo[1,5-a]pyrimidines, key intermediates in HIV protease inhibitors . Microwave-assisted coupling with hydrazines under solvent-free conditions achieves 92% conversion efficiency .

Agricultural Chemistry Applications

Chlorinated pyrimidines derived from this compound exhibit broad-spectrum herbicidal activity, with EC₅₀ values of 0.8–1.2 µM against Amaranthus retroflexus .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has demonstrated that derivatives of 2-amino-4,6-dichloropyrimidine exhibit antiviral properties. A study highlighted the synthesis of 5-substituted derivatives which were screened for antiviral activity against multiple viruses, including HIV and herpes viruses. The most effective derivative, 5-fluoro-2-amino-4,6-dichloropyrimidine, showed significant inhibition of nitric oxide production in immune-activated cells, suggesting potential anti-inflammatory and antiviral effects .

Intermediates for Drug Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, N-(this compound-5-yl)formamide is noted for its role in producing antiviral nucleotide derivatives . This highlights the compound's importance in drug discovery and development processes.

Enzyme Inhibition
this compound has been studied for its inhibitory effects on specific enzymes. For example, it has shown activity against human thymidine phosphorylase, which is relevant for developing treatments for certain cancers .

Agricultural Applications

Herbicides and Pesticides
The compound is also utilized in the formulation of agricultural chemicals. Its derivatives are being explored as potential herbicides and pesticides due to their ability to inhibit specific biological pathways in plants and pests . The ability to modify the pyrimidine structure allows for tailored activity against various agricultural threats.

Case Studies

Case Study 1: Antiviral Screening
In a pilot screening study involving mouse peritoneal cells, various substituted derivatives of this compound were evaluated for their ability to suppress nitric oxide production induced by immune activation. The results indicated a dose-dependent response with significant inhibition observed at low concentrations (IC50 values ranging from 2 µM to 36 µM) .

Case Study 2: Agricultural Efficacy
Research into the agricultural applications of pyrimidine derivatives has shown promising results in controlling plant pathogens. Studies have indicated that certain derivatives can effectively inhibit the growth of specific fungi and bacteria that threaten crop yields .

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dichloropyrimidine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

2-Amino-4,6-dihydroxypyrimidine

  • Structure : Hydroxyl groups at positions 4 and 6 instead of chlorine.
  • Activity: Lacks NO-inhibitory and antiviral effects despite structural similarity to 2-amino-4,6-dichloropyrimidine, highlighting the critical role of chlorine atoms in bioactivity .
  • Synthesis : Prepared via condensation of malonic acid diesters with guanidine, but requires chlorination for conversion to bioactive dichloro derivatives .

5-Substituted 2-Amino-4,6-dichloropyrimidines

  • Examples : 5-Fluoro-, 5-methyl-, and 5-nitro-substituted derivatives.
  • Activity: 5-Fluoro derivative: Most potent NO inhibitor (IC₅₀ = 2 µM), outperforming reference compounds . 5-Nitro derivative: Moderate activity (IC₅₀ = 36 µM), indicating electron-withdrawing substituents enhance potency .
  • Mechanism: Chlorine atoms enhance electrophilicity, facilitating interactions with cellular targets like NO synthase .

2-Amino-4,6-dimethoxypyrimidine

  • Structure : Methoxy groups at positions 4 and 4.
  • Synthesis: Produced via methoxylation of this compound, achieving 81.3% yield .
  • Applications : Less reactive than dichloro analogs, primarily used as intermediates for further functionalization.

Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility LogP
This compound 218–222 Insoluble in water; soluble in acetone 1.95
2-Amino-4,6-dihydroxypyrimidine Not reported Water-soluble -0.82
2-Amino-4,6-dimethoxypyrimidine 95 Soluble in organic solvents 1.10

Data sourced from .

Key Research Findings

  • Antiviral Mechanism : Disrupts viral protein assembly without affecting host cell viability, offering a unique therapeutic window .
  • Structure-Activity Relationship (SAR): Chlorine atoms at positions 4 and 6 are indispensable for NO and β-glucuronidase inhibition; electron-withdrawing 5-substituents (e.g., -F) enhance potency .
  • Synthetic Advantages : Solvent-free protocols for derivative synthesis reduce environmental impact and improve yields compared to traditional methods .

Biological Activity

2-Amino-4,6-dichloropyrimidine (ADCP) is a significant compound within the pyrimidine family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

ADCP has the following chemical structure:

  • Molecular Formula : C4H3Cl2N3
  • Molecular Weight : 176.99 g/mol

The presence of amino and dichloro groups on the pyrimidine ring plays a crucial role in its biological activity.

ADCP exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Nitric Oxide Production : Studies indicate that ADCP and its derivatives can inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells. The most potent derivative identified was 5-fluoro-2-amino-4,6-dichloropyrimidine, which demonstrated an IC50 value of 2 µM .
  • Antiviral Activity : While the parent compound showed no antiviral activity at concentrations exceeding 100 µg/mL, some derivatives exhibited varying degrees of antiviral activity against multiple viruses, including HIV and HSV .
  • β-Glucuronidase Inhibition : Recent research has shown that certain derivatives of ADCP are effective inhibitors of β-glucuronidase, with one compound demonstrating an IC50 value of 2.8 µM, significantly outperforming standard inhibitors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of ADCP and its derivatives:

CompoundActivity TypeIC50 Value (µM)Reference
This compoundNO Production Inhibition>100
5-Fluoro-2-amino-4,6-dichloropyrimidineNO Production Inhibition2
Various derivativesAntiviral Activity>100
Compound 24 (from ADCP derivatives)β-Glucuronidase Inhibition2.8

Study on Nitric Oxide Inhibition

In a pilot screening study involving mouse peritoneal cells, various substituted derivatives of ADCP were tested for their ability to inhibit NO production. The results indicated a significant dose-dependent inhibition across multiple compounds, with statistical significance established (p < 0.0001). This finding suggests potential applications in anti-inflammatory therapies .

Evaluation of Antiviral Properties

A comprehensive evaluation was conducted on the antiviral properties of ADCP derivatives against a range of viruses including HIV and HSV. While the parent compound did not show efficacy, specific derivatives displayed promising antiviral activity at higher concentrations. This highlights the need for further structural modifications to enhance efficacy .

β-Glucuronidase Inhibition Study

A series of compounds synthesized from ADCP were evaluated for their β-glucuronidase inhibitory activity. One compound demonstrated superior inhibition compared to standard references, indicating potential for therapeutic applications in conditions where glucuronidase activity is implicated .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4,6-dichloropyrimidine and its derivatives?

The compound is typically synthesized via chlorination of 2-amino-4,6-dihydroxypyrimidine using agents like POCl₃ in the presence of triethylamine and dichloroethane under reflux (80–84°C for 2 hours). For derivatives, a modified Vilsmeier–Haack–Arnold reaction followed by deprotection of (dimethylamino)methylene groups optimizes yields (85–95%) for 5-substituted analogs . Solvent-free nucleophilic substitution with amines and triethylamine is also effective for generating β-glucuronidase inhibitors .

Q. How is the purity and structure of synthesized derivatives validated?

Characterization involves NMR spectroscopy (¹H/¹³C), EI-MS, and HREI-MS for structural confirmation. Melting points (e.g., 219–222°C for the parent compound) and density (1.606 g/cm³) are critical physical validations. Chromatographic techniques (TLC, HPLC) assess purity, while elemental analysis confirms stoichiometry .

Q. What in vitro models are used for initial biological screening?

Mouse peritoneal macrophages are employed to evaluate nitric oxide (NO) inhibition via Griess assay, with IC₅₀ values calculated from dose-response curves (e.g., 2–36 μM for 5-substituted derivatives). Cell viability is tested using MTT or ATP-based assays to exclude cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize β-glucuronidase inhibition?

Substituent effects are systematically tested:

  • Position 4 : Alkoxy groups (e.g., methoxy) enhance activity.
  • Position 5 : Electron-withdrawing groups like fluorine improve potency (e.g., IC₅₀ = 2.8 μM for compound 24).
  • Steric hindrance : Bulky groups (e.g., 4-phenylpiperazinyl) reduce activity. In silico docking (AutoDock Vina) and molecular dynamics simulations predict binding modes to β-glucuronidase active sites .

Q. How to resolve contradictions in reported antiviral efficacy?

Earlier studies claimed broad-spectrum antiviral activity at 100 μg/mL, but recent screens (HIV, HSV, vaccinia) showed no activity at ≤200 μM. To reconcile:

  • Replicate experiments under standardized conditions (e.g., CEM/HeLa cells, 48-hour incubation).
  • Test metabolite activation or prodrug requirements.
  • Evaluate virion assembly inhibition via TEM or Western blot for viral proteins .

Q. What computational methods elucidate intermolecular interactions?

MP2 and B3LYP/6-311++G(d,p) calculations optimize geometry and dimerization energies. Basis set superposition error (BSSE) corrections via the counterpoise method refine hydrogen-bonding energies (e.g., N–H⋯N interactions in dimers). Vibrational spectroscopy and DFT analyze electron density distributions .

Q. What strategies mitigate cytotoxicity while maintaining NO inhibition?

  • Substituent tuning : 5-Fluoro derivatives retain high NO suppression (IC₅₀ = 2 μM) without reducing cell viability.
  • Prodrug design : Phosphonoalkoxy chains (e.g., bisphosphonates) improve solubility and target specificity.
  • Dose optimization : Sub-cytotoxic concentrations (≤50 μM) maintain efficacy in murine macrophages .

Q. How do chlorination agents impact derivative reactivity?

  • POCl₃ : Efficient for dihydroxy → dichloro conversion but requires anhydrous conditions.
  • PCl₅ : Generates reactive intermediates for alkoxylation but risks over-chlorination.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 18h → 30min) and improves selectivity for 4,6-dichloro products .

Q. What in silico tools predict binding modes with serum proteins?

Molecular docking (HSA as target) and MD simulations (GROMACS) assess stability of pyrimidine-chalcone hybrids. Fluorescence quenching and circular dichroism validate computational predictions experimentally .

Q. How to design derivatives for dual antiviral/anti-inflammatory activity?

  • Hybrid molecules : Conjugate with chalcone or acyclic nucleoside bisphosphonates.
  • Dual-target assays : Screen for both NO inhibition (anti-inflammatory) and viral replication (e.g., qPCR for viral RNA).
  • Mechanistic studies : Transcriptomics to identify pathways like NF-κB or iNOS modulation .

Properties

IUPAC Name

4,6-dichloropyrimidin-2-amine
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InChI

InChI=1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
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InChI Key

JPZOAVGMSDSWSW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(N=C(N=C1Cl)N)Cl
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Molecular Formula

C4H3Cl2N3
Record name 2-amino-4,6-dichloropyrimidine
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DSSTOX Substance ID

DTXSID2049420
Record name 2-Amino-4,6-dichloropyrimidine
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Molecular Weight

163.99 g/mol
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CAS No.

56-05-3
Record name 4,6-Dichloro-2-pyrimidinamine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-4,6-dichloropyrimidine
2-Amino-4,6-dichloropyrimidine
2-Amino-4,6-dichloropyrimidine
2-Amino-4,6-dichloropyrimidine
2-Amino-4,6-dichloropyrimidine
2-Amino-4,6-dichloropyrimidine

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